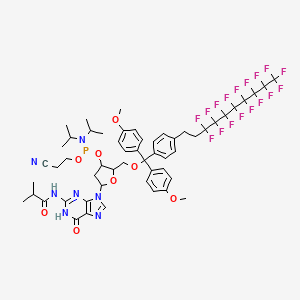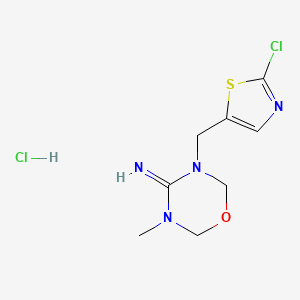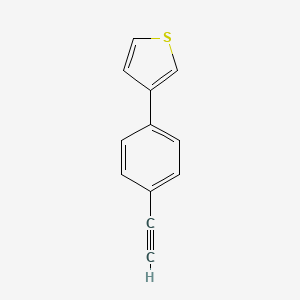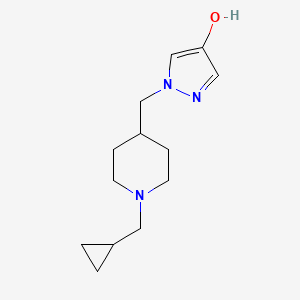
Methyl 4-chloro-5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. A common method includes:
Chlorination: Reacting 5-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Esterification: The resulting 4-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for chlorination and esterification to enhance yield and efficiency while minimizing by-products.
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.
Oxidation: H₂O₂ or m-CPBA in an organic solvent like dichloromethane (CH₂Cl₂).
Reduction: LiAlH₄ in anhydrous ether.
Major Products:
Substitution: Products like 4-azido-5-methylthiophene-2-carboxylate or 4-thio-5-methylthiophene-2-carboxylate.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 4-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
- Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Methyl 4-bromo-5-methylthiophene-2-carboxylate
- Methyl 4-chloro-5-ethylthiophene-2-carboxylate
Comparison: Methyl 4-chloro-5-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the presence of a chloro group can make it more reactive in nucleophilic substitution reactions compared to its fluorinated or brominated analogs. The methyl group can also affect its steric and electronic properties, making it distinct from compounds with different alkyl substitutions.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and applications
Properties
Molecular Formula |
C7H7ClO2S |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
methyl 4-chloro-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 |
InChI Key |
TZCNPGQNEMPZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)




![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)





